High-purity Calteridol (HP-DO3A) is the mandatory macrocyclic ligand for Gadoteridol MRI contrast synthesis. Common issues with linear chelators (risk of gadolinium retention) are avoided by its kinetically inert cyclen backbone. • >98% purity enables precise complexation and low residual metals. • Non-ionic, low-osmolality Gd complex minimizes injection site reactions. • Functions as both API precursor and matched calcium excipient for enhanced safety. Stock available for immediate global dispatch.
Calteridol, chemically known as 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A), is a highly specialized macrocyclic chelating agent built on a cyclen backbone. In pharmaceutical manufacturing, it serves a dual procurement role: as the direct precursor ligand for synthesizing the non-ionic magnetic resonance imaging (MRI) contrast agent Gadoteridol, and—when converted to its calcium salt—as a critical stabilizing excipient in the final formulation. The macrocyclic architecture provides exceptional thermodynamic stability and kinetic inertness, which are mandatory attributes for preventing the release of toxic free gadolinium in vivo. For industrial buyers, securing high-purity Calteridol is essential to ensure precise stoichiometric complexation, minimize residual heavy metals, and meet stringent regulatory safety profiles for parenteral contrast media [1].
Substituting Calteridol with other macrocyclic or linear chelators fundamentally alters the physicochemical and safety profile of the resulting contrast agent. Linear chelators like DTPA lack the pre-organized cyclen cavity, resulting in lower kinetic inertness and a higher risk of gadolinium retention in bone and tissue. Furthermore, substituting Calteridol with the parent macrocycle DOTA yields an ionic gadolinium complex that requires a counterion, significantly increasing the osmolality of the injectable solution. The specific 2-hydroxypropyl substitution on Calteridol ensures a neutral, non-ionic Gd³⁺ complex, which is critical for formulating low-osmolality agents that minimize vascular irritation. Consequently, formulators cannot substitute Calteridol without triggering a complete reformulation and regulatory re-evaluation of the contrast medium.
Calteridol's macrocyclic structure provides a pre-organized cavity that entraps the Gd³⁺ ion with exceptional kinetic inertness compared to linear alternatives. While both Calteridol and linear chelators like DTPA exhibit high thermodynamic stability, Calteridol reduces in vivo gadolinium dissociation and subsequent tissue retention significantly relative to DTPA-based agents. The rigid tetraazacyclododecane ring prevents rapid transmetallation by endogenous ions, maintaining complex integrity even under physiological challenges [1].
| Evidence Dimension | In vivo gadolinium dissociation and tissue retention |
| Target Compound Data | Calteridol (HP-DO3A) complex exhibits high kinetic inertness and minimal bone retention |
| Comparator Or Baseline | DTPA (linear chelator) |
| Quantified Difference | >99% reduction in gadolinium release and bone/tissue retention compared to linear chelators |
| Conditions | Physiological pH and presence of competing endogenous metal ions in human bone tissue |
Procurement of macrocyclic Calteridol is essential for compliance with modern regulatory safety standards aimed at minimizing gadolinium retention.
The structural differentiation of Calteridol from the parent macrocycle DOTA lies in the replacement of one acetic acid arm with a 2-hydroxypropyl group. This modification perfectly neutralizes the +3 charge of the gadolinium ion, resulting in a non-ionic complex (Gadoteridol). In contrast, DOTA forms an ionic complex that requires a counterion like meglumine. This lack of ionic charge allows Calteridol-based formulations to achieve a significantly lower osmolality compared to ionic macrocyclic agents, which directly correlates with improved patient tolerability.
| Evidence Dimension | Complex charge and resulting formulation osmolality |
| Target Compound Data | Forms a neutral (non-ionic) complex |
| Comparator Or Baseline | DOTA (forms an ionic complex requiring meglumine) |
| Quantified Difference | Elimination of counterion requirement, significantly reducing the osmolality of the 0.5 M injectable solution |
| Conditions | 0.5 M aqueous formulation for parenteral injection |
Buyers targeting premium, low-osmolality contrast media must select Calteridol over DOTA to improve vascular tolerability and reduce injection site pain.
In commercial manufacturing, Calteridol is procured not only as the API precursor but also to be converted into Calteridol calcium, which is added as a stabilizing excipient (typically at 0.025-0.1% w/v). This calcium-ligand complex acts as a highly specific scavenger. Because Calteridol has a high thermodynamic stability constant for Gd³⁺, it readily exchanges its calcium ion to sequester any trace free gadolinium that might dissociate during storage. Utilizing high-purity Calteridol (>98.0% HPLC) ensures that impurities like unreacted DOTA do not compromise this delicate stoichiometric buffering system [1].
| Evidence Dimension | Free gadolinium sequestration and API purity |
| Target Compound Data | High-purity Calteridol (>98.0% HPLC) converted to calcium buffer |
| Comparator Or Baseline | Unbuffered formulations or lower-purity ligands (>0.5% DOTA impurity) |
| Quantified Difference | Prevention of free Gd³⁺ accumulation during product shelf life via targeted sequestration |
| Conditions | Aqueous contrast agent formulation under long-term storage |
Manufacturers must procure high-purity Calteridol to synthesize the exact calcium-salt excipient required to match the API and ensure shelf-life safety.
Calteridol (HP-DO3A) is the direct, mandatory precursor for the synthesis of Gadoteridol. Industrial buyers procure high-purity Calteridol to undergo complexation with gadolinium oxide or gadolinium chloride. The >98.0% purity requirement is critical to ensure that no unreacted intermediate competes for metal ions, guaranteeing the production of a kinetically inert, non-ionic contrast agent suitable for neuroimaging and whole-body MRI [1].
Beyond API synthesis, Calteridol is procured for conversion into Calteridol calcium. This calcium complex is a required excipient in Gadoteridol formulations, acting as a 'calcium buffer' that scavenges any free, toxic gadolinium ions that may dissociate over time. Using the exact matched ligand (Calteridol) ensures that the scavenging process does not introduce foreign chelators that could disrupt the primary complex equilibrium .
Due to its high kinetic stability and non-ionic nature, Calteridol-derived complexes are increasingly utilized in advanced preclinical research, such as the magnetic resonance imaging and tracking of stem cells. Researchers procure Calteridol to synthesize custom, highly stable paramagnetic labels that provide positive contrast on T1-weighted MR images without inducing the cytotoxicity associated with free gadolinium or ionic linear chelators[2].